6-Oxa-1-azaspiro[3.4]octane hydrochloride
Description
Significance of Spirocyclic Systems in Chemical Space Exploration
Spirocyclic systems are increasingly recognized as "privileged scaffolds" in drug discovery due to their unique three-dimensional architecture. researchgate.net This distinct conformation allows for the projection of functional groups in precise spatial orientations, facilitating high-affinity interactions with complex biological targets like proteins. tandfonline.com The inclusion of spirocycles in molecules can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their non-spirocyclic or aromatic counterparts. tandfonline.comresearchgate.net
The rigid nature of many spirocyclic frameworks, particularly those with smaller rings, provides a well-defined conformational profile, which is highly advantageous for structure-based drug design. tandfonline.com By providing access to underexplored regions of chemical space, these compounds represent a departure from the "flatland" of traditional aromatic compounds, offering novel molecular geometries for biological screening and lead optimization. researchgate.netsigmaaldrich.com Research has shown that tens of thousands of bioactive compounds contain spirocyclic systems, highlighting their potential in developing new therapeutics. nih.gov
Structural Features and Nomenclature of 6-Oxa-1-azaspiro[3.4]octane Hydrochloride
This compound is a heterocyclic compound built upon a spiro[3.4]octane framework. The nomenclature precisely describes its structure:
Spiro[3.4]octane : This indicates a spirocyclic system where the spiro atom is shared between a cyclobutane (B1203170) ring (4 atoms + the spiro atom) and a cyclopentane (B165970) ring (3 atoms + the spiro atom).
6-Oxa-1-aza : These locants specify the positions of heteroatoms within the bicyclic system. An oxygen atom replaces a carbon at the 6-position, and a nitrogen atom replaces a carbon at the 1-position.
Hydrochloride : This signifies that the compound is presented as a hydrochloride salt, which is common for amine-containing compounds to improve their stability and solubility.
The core structure consists of a five-membered tetrahydrofuran (B95107) ring fused to a four-membered azetidine (B1206935) ring through a shared carbon atom. This arrangement results in a compact, three-dimensional scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1909319-43-2 |
| Molecular Formula | C₆H₁₁NO·HCl |
| Molecular Weight | 149.62 g/mol sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Key | NAYMGZUOOMVWEO-UHFFFAOYSA-N sigmaaldrich.com |
Overview of Academic Research Trajectories for Spiro[3.4]octane Derivatives
The spiro[3.4]octane skeleton is a versatile building block in medicinal chemistry and has been the subject of various research endeavors. Academic interest in these derivatives stems from their utility as modules for creating more complex molecules with potential therapeutic applications. researchgate.net The development of scalable and efficient syntheses for novel azaspiro[3.4]octanes has been a focus, aiming to provide new tools for drug discovery programs. researchgate.net
Research has also explored the synthesis and characterization of functionalized spiro[3.4]octane derivatives, such as carboxylic acids, to study the transmission of electronic effects through the rigid spirocyclic framework. sci-hub.se These fundamental studies provide valuable insights into the chemical behavior of these systems. More recently, derivatives like 2,6-diazaspiro[3.4]octane have been used as the core for developing potent antitubercular agents, demonstrating the therapeutic potential of this scaffold. mdpi.com The incorporation of heteroatoms, such as oxygen and sulfur, into the spiro[3.4]octane framework is a strategy to create "drug-like" systems and further expand the accessible chemical diversity for pharmaceutical research. sigmaaldrich.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-oxa-1-azaspiro[3.4]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-7-6(1)2-4-8-5-6;/h7H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMGZUOOMVWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCOC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-43-2 | |
| Record name | 6-oxa-1-azaspiro[3.4]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Oxa 1 Azaspiro 3.4 Octane Hydrochloride
Historical Development of Synthetic Routes to Spiro[3.4]octane Scaffolds
The construction of spiro[3.4]octane frameworks, which feature a four-membered ring fused to a five-membered ring, has evolved significantly over the decades. Early methods often relied on multi-step sequences that involved the formation of a quaternary spirocyclic carbon center as a key challenge. Initial approaches frequently involved intramolecular cyclizations of appropriately substituted cyclopentane (B165970) or cyclobutane (B1203170) precursors. These early syntheses were often limited by low yields and lack of stereocontrol.
With the advent of modern synthetic methods, more efficient strategies have emerged. The development of cycloaddition reactions, in particular, provided powerful tools for the construction of the strained four-membered rings inherent to the spiro[3.4]octane core. Furthermore, advances in catalysis, including the use of transition metals and organocatalysts, have enabled more selective and higher-yielding syntheses. Over the last few decades, a notable increase in the exploration of spirocycles in drug discovery has spurred the development of novel and efficient synthetic routes to these complex molecular architectures. researchgate.net
Contemporary Approaches to 6-Oxa-1-azaspiro[3.4]octane Hydrochloride Synthesis
The synthesis of the 6-Oxa-1-azaspiro[3.4]octane scaffold requires the strategic formation of both an azetidine (B1206935) and an oxetane (B1205548) ring sharing a common spirocyclic carbon. Modern synthetic approaches largely rely on cycloaddition and annulation strategies to construct these four-membered heterocyclic rings with high efficiency and selectivity.
Cycloaddition Reactions for Azetidine Ring Formation
Cycloaddition reactions are among the most powerful methods for the construction of four-membered rings. For the azetidine portion of 6-Oxa-1-azaspiro[3.4]octane, several types of cycloadditions are particularly relevant.
The [2+2] cycloaddition is a cornerstone in the synthesis of four-membered rings. The Staudinger synthesis, a classic example, involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (an azetidin-2-one). mdpi.com This methodology can be adapted to create spiro-β-lactams, which can then be reduced to the corresponding spiro-azetidines. For instance, the reaction of a ketene with an imine derived from a cyclic ketone can directly generate a spirocyclic β-lactam.
A more direct approach to azetidines is the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. researchgate.net While historically challenging, recent advances using visible light-mediated energy transfer have expanded the scope and utility of this reaction for the synthesis of functionalized azetidines. bohrium.comwhiterose.ac.ukmdpi.comrsc.org Intramolecular variants of the aza Paternò–Büchi reaction have proven particularly effective for the construction of bicyclic and spirocyclic azetidines. bohrium.com
| Reaction Type | Reactants | Product | Key Features | Reference |
| Staudinger Synthesis | Ketene + Cyclic Imine | Spiro-β-lactam | Forms a β-lactam precursor to the azetidine. | mdpi.com |
| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical reaction, can be facilitated by visible light. | researchgate.net |
| Intramolecular Aza Paternò–Büchi | Tethered Imine and Alkene | Bicyclic/Spirocyclic Azetidine | Efficient for complex scaffold construction. | bohrium.com |
The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. mdpi.com This reaction is a powerful tool for the direct synthesis of the oxetane ring. rsc.orgbohrium.comlancs.ac.uk In the context of synthesizing 6-Oxa-1-azaspiro[3.4]octane, a key strategy would involve the reaction of an alkene with a carbonyl compound that is already part of a four-membered ring or can be subsequently converted into one.
Recent developments have focused on expanding the substrate scope of the Paternò–Büchi reaction, including the use of cyclic ketones and electron-deficient alkenes to generate functionalized spirocyclic oxetanes. bohrium.comrsc.org Mechanistic studies suggest that for some substrates, the reaction proceeds primarily from the singlet excited state of the ketone. bohrium.com
| Reactant 1 (Carbonyl) | Reactant 2 (Alkene) | Product | Key Features | Reference |
| Cyclic Ketone | Maleic Anhydride Derivative | Spirocyclic Oxetane | Can be a telescoped three-step sequence. | bohrium.comrsc.org |
| Aldehyde/Ketone | Alkene | Oxetane | Classic photochemical reaction for oxetane synthesis. | mdpi.com |
1,3-Dipolar cycloadditions are highly versatile reactions for the synthesis of five-membered heterocycles, and by extension, can be adapted for the construction of spirocyclic systems. The reaction of an azomethine ylide with a dipolarophile is a common method for synthesizing pyrrolidines, which are structurally related to azetidines. researchgate.netnih.govnih.govdiva-portal.orgnih.gov
In a relevant approach, the silver-catalyzed 1,3-dipolar cycloaddition of an imine with a dipolarophile containing an oxetane or azetidine moiety can lead to the formation of spirocyclic systems. whiterose.ac.ukresearchgate.netwhiterose.ac.uk For example, the reaction of methyl 2-(oxetan-3-ylidene)acetate with an azomethine ylide generated in situ can produce a spiro[oxetane-3,2'-pyrrolidine] derivative. While this yields a five-membered nitrogen heterocycle, the principles can be conceptually extended to the formation of four-membered rings under different reaction conditions or with different dipoles.
| Dipole | Dipolarophile | Product | Catalyst/Conditions | Reference |
| Azomethine Ylide | Methyl 2-(oxetan-3-ylidene)acetate | Spiro[oxetane-3,2'-pyrrolidine] | Ag2O, DBU, Toluene, rt | whiterose.ac.ukresearchgate.netwhiterose.ac.uk |
| Azomethine Ylide | Carbonyl compounds | Oxazolidine | Can be a precursor to other heterocycles. | nih.gov |
Annulation Strategies for Spirocyclic Framework Assembly
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, provide an alternative and powerful approach to spirocycles. These strategies can be particularly useful for constructing the 6-Oxa-1-azaspiro[3.4]octane framework in a stepwise or convergent manner.
One such strategy involves a strain-release-driven spirocyclization. For instance, highly strained azabicyclo[1.1.0]butyl ketone precursors can undergo a spirocyclization process to generate a diverse library of azetidine-containing spirocycles. bohrium.com This method allows for the formation of four-, five-, or six-membered rings fused to the azetidine.
Another approach is the phosphine-catalyzed [3+2]-annulation of Morita–Baylis–Hillman carbonates with benzofuran-derived azadienes, which has been used to synthesize spiro-cyclopentane benzofurans. researchgate.net While not directly forming an azetidine or oxetane, this demonstrates the utility of annulation in constructing spirocyclic systems with five-membered rings. More direct annulation strategies for the synthesis of 2-azaspiro[3.4]octane have also been developed, employing readily available starting materials and conventional chemical transformations. rsc.org
| Strategy | Key Intermediate/Reactants | Product | Key Features | Reference |
| Strain-Release Spirocyclization | Azabicyclo[1.1.0]butyl ketone | Azetidine-containing spirocycle | Driven by the release of ring strain. | bohrium.com |
| Phosphine-Catalyzed [3+2]-Annulation | Morita–Baylis–Hillman carbonates + Azadienes | Spiro-cyclopentane derivatives | Demonstrates annulation for 5-membered ring formation. | researchgate.net |
| Direct Annulation | Cyclopentane/Cyclobutane precursors | 2-Azaspiro[3.4]octane | Stepwise construction of the spirocycle. | rsc.org |
Cyclopentane-Azetidine Annulation Approaches
While direct examples for the synthesis of 6-oxa-1-azaspiro[3.4]octane via this specific annulation are not extensively detailed in readily available literature, the strategy is well-documented for analogous azaspiro[3.4]octane systems. rsc.org This approach would conceptually involve the formation of the four-membered azetidine ring onto a pre-functionalized cyclopentane derivative. Key transformations in such a sequence could include intramolecular cyclization of a suitably substituted cyclopentane precursor bearing both a nucleophilic amine and a leaving group.
Step-Economic Annulation Routes
A notable example of a step-economic approach in a related system is the Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. researchgate.net This reaction involves the [2+2] cycloaddition of a ketene with an imine, which could be a key step in forming the β-lactam moiety of the azetidine ring.
Ring-Closing Reactions for Spiro[3.4]octane Core Formation
Ring-closing reactions are a cornerstone of cyclic and spirocyclic synthesis. These methods involve the formation of one of the rings of the spirocycle through an intramolecular reaction of a linear or macrocyclic precursor.
Intramolecular Cyclization Pathways
The formation of the 6-oxa-1-azaspiro[3.4]octane core can be envisioned through various intramolecular cyclization pathways. A plausible strategy involves a tandem conjugate addition-Dieckmann cyclization. lookchem.com In this approach, a precursor containing both the nucleophilic amine and a Michael acceptor, along with an ester functionality, could undergo intramolecular conjugate addition followed by a Dieckmann condensation to furnish the spirocyclic ketone, which can be further elaborated.
Another relevant strategy is the intramolecular 1,3-dipolar cycloaddition of nitrones to alkenes, which has been successfully employed in the synthesis of 1-azaspiro[4.4]nonan-1-oxyls. beilstein-journals.org This methodology could be adapted to the synthesis of the 6-oxa-1-azaspiro[3.4]octane system by designing a precursor with a tethered alkene and a nitrone functionality.
Reduction-Mediated Cyclizations
Reductive cyclizations offer a mild and often highly stereoselective method for the formation of cyclic and spirocyclic amines. A prominent example is the reductive lithiation and subsequent cyclization of N-Boc α-amino nitriles. nih.govresearchgate.net This method involves the generation of an organolithium species from an α-amino nitrile, which then undergoes intramolecular nucleophilic attack to form the new ring. The stereochemical outcome of such cyclizations is often predictable, favoring the formation of the thermodynamically more stable product. nih.gov
| Precursor Type | Reagents | Key Transformation | Product Type | Reference |
| N-Boc α-amino nitrile | Lithium naphthalenide, or other reducing agents | Reductive lithiation and intramolecular cyclization | Spirocyclic amine | nih.govresearchgate.net |
| Cyano acetal | Reductive lithiation | Intramolecular cyclization with retention of configuration | Spiroacetal | researchgate.net |
Stereoselective and Enantioselective Synthesis of this compound and its Derivatives
The development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance for its application in drug discovery, as the biological activity of chiral molecules is often dependent on their absolute configuration.
Chiral Auxiliary and Catalyst-Based Approaches
The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a chiral moiety that is temporarily incorporated into the substrate, directs the stereochemistry of a subsequent reaction, and is then removed. While specific applications of chiral auxiliaries in the synthesis of 6-oxa-1-azaspiro[3.4]octane are not widely reported, the principles are broadly applicable. For instance, a chiral auxiliary could be attached to a precursor to direct an alkylation or a cyclization step, thereby establishing the desired stereochemistry at the spirocyclic center.
Catalyst-based approaches, particularly organocatalysis and transition-metal catalysis, have emerged as powerful tools for asymmetric synthesis. mdpi.com An enantioselective synthesis of the 6-oxa-1-azaspiro[3.4]octane core could be envisioned using a chiral catalyst to control the stereochemical outcome of a key ring-forming reaction, such as a cycloaddition or an intramolecular cyclization.
| Approach | Description | Potential Application |
| Chiral Auxiliary | A temporary chiral group directs the stereoselective formation of a new stereocenter. | Asymmetric alkylation or cyclization of a precursor to establish the spirocyclic stereocenter. |
| Asymmetric Catalysis | A chiral catalyst accelerates a reaction and controls the enantioselectivity. | Enantioselective cycloaddition, intramolecular cyclization, or hydrogenation to form a chiral spirocyclic intermediate. |
Enzyme-Mediated Asymmetric Transformations
The production of enantiomerically pure compounds is a critical challenge in pharmaceutical synthesis. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful tool for achieving high stereoselectivity under mild and environmentally benign conditions. nih.govnih.gov While the direct enzymatic asymmetric synthesis of 6-Oxa-1-azaspiro[3.4]octane has not been extensively detailed in publicly available research, the application of enzyme classes such as transaminases, lipases, and oxidoreductases to similar heterocyclic and spirocyclic structures provides a clear precedent for potential synthetic routes. unipd.itresearchgate.netmdpi.com
Enzymatic strategies offer exquisite chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical catalysts. nih.gov For instance, ω-transaminase enzymes are highly effective in converting prochiral ketones to chiral amines, a key transformation in the synthesis of many nitrogen-containing heterocyles. researchgate.net This methodology has been successfully applied in the synthesis of a related compound, 1-oxa-8-azaspiro[4.5]decan-3-amine, where a transaminase was used to prepare the desired enantiomer in high yield and excellent enantiomeric excess. vapourtec.com Such an approach could theoretically be adapted for a precursor to 6-Oxa-1-azaspiro[3.4]octane, establishing the crucial stereocenter at the spiro-carbon or an adjacent position.
The table below summarizes the types of enzymes and their potential applications in asymmetric synthesis relevant to spirocyclic amines.
| Enzyme Class | Reaction Type | Potential Application in Spirocycle Synthesis | Key Advantages |
| Transaminases (TAs) | Asymmetric amination of ketones | Stereoselective formation of a chiral amine precursor. | High enantioselectivity (>99% ee), mild conditions. |
| Lipases | Kinetic resolution of racemic alcohols/amines | Separation of enantiomers via selective acylation. | Broad substrate scope, high stability in organic solvents. unipd.it |
| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Creation of a chiral alcohol intermediate. | Excellent stereocontrol, cofactor regeneration systems. mdpi.com |
| Monooxygenases | Asymmetric oxidation | Regio- and stereoselective hydroxylation or epoxidation. | High selectivity, use of molecular oxygen as an oxidant. nih.gov |
These enzymatic methods represent a significant advancement over classical resolution techniques, often reducing the number of synthetic steps and avoiding the use of chiral auxiliaries or expensive metal catalysts. researchgate.net
Advanced Synthetic Techniques in this compound Preparation
Beyond biocatalysis, modern synthetic chemistry has embraced novel technologies to improve reaction efficiency, safety, and environmental footprint. Flow chemistry and the principles of green chemistry are at the forefront of this evolution.
Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. flinders.edu.au These benefits include superior heat and mass transfer, enhanced safety for hazardous reactions, precise control over reaction parameters, and straightforward scalability. nih.gov
While a specific flow synthesis for this compound is not documented, the successful application of this technology to the synthesis of a structurally analogous compound, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, demonstrates its viability for this class of molecules. vapourtec.com In that example, a three-step sequence involving the formation and reduction of an energetic azide (B81097) intermediate was safely and efficiently scaled up using a continuous flow process. vapourtec.com This approach mitigates the risks associated with accumulating unstable intermediates, a common concern in batch synthesis.
The key benefits of applying flow chemistry to the synthesis of spirocycles like 6-Oxa-1-azaspiro[3.4]octane are summarized in the following table.
| Feature of Flow Chemistry | Advantage for Spirocycle Synthesis |
| Enhanced Safety | Safe handling of potentially unstable intermediates (e.g., azides, organometallics). |
| Precise Control | Accurate regulation of temperature, pressure, and residence time, leading to higher yields and purities. |
| Rapid Optimization | Automated systems allow for quick screening of reaction conditions. |
| Scalability | Production can be increased by running the system for longer periods, avoiding reactor size limitations. flinders.edu.au |
The integration of in-line purification and real-time analytical techniques further enhances the power of flow synthesis, making it a highly attractive platform for the multi-step preparation of complex pharmaceutical intermediates. flinders.edu.au
Green chemistry is a foundational approach to chemical synthesis that aims to minimize or eliminate the use and generation of hazardous substances. jddhs.commdpi.com The twelve principles of green chemistry provide a framework for designing more sustainable and environmentally responsible synthetic routes. jddhs.com
In the context of preparing this compound, several green chemistry principles are particularly relevant:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cycloaddition reactions, for example, are often highly atom-economical. researchgate.net
Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents by replacing them with greener alternatives (e.g., water, ethanol, supercritical fluids) or performing reactions under solvent-free conditions. mdpi.com
Design for Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or conducting reactions at ambient temperature and pressure to reduce the environmental and economic impact. jddhs.commdpi.com
Catalysis: Using catalytic reagents (including enzymes) in small amounts is superior to stoichiometric reagents, as it minimizes waste generation. jddhs.com Biocatalysis, as discussed in section 2.3.2, is a prime example of this principle in action.
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable, aligning with the modern imperatives of the pharmaceutical industry. jddhs.com
Chemical Reactivity and Transformation Mechanisms of 6 Oxa 1 Azaspiro 3.4 Octane Hydrochloride
Ring-Opening Reactions of Strained Heterocyclic Moieties
The considerable ring strain within the azetidine (B1206935) and oxetane (B1205548) rings of 6-Oxa-1-azaspiro[3.4]octane hydrochloride dictates its reactivity, particularly in ring-opening reactions. rsc.org Both four-membered rings are more reactive than their five- or six-membered counterparts, readily undergoing cleavage when treated with various reagents. ambeed.com The acidic nature of the hydrochloride salt plays a crucial role in activating these rings toward nucleophilic attack.
Nucleophilic Ring-Opening of the Azetidine Ring
The azetidine ring in this compound exists in its protonated form, as an azetidinium ion. This positive charge significantly activates the ring for nucleophilic attack by increasing the electrophilicity of the ring carbons and creating a good leaving group upon C-N bond cleavage. rsc.org
The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the methylene (B1212753) carbons adjacent to the nitrogen atom. This attack leads to the cleavage of a carbon-nitrogen bond and the opening of the azetidine ring. The regioselectivity of the attack is dependent on steric factors, with the nucleophile generally favoring the less sterically hindered carbon atom. The product of such a reaction would be a substituted 3-(aminomethyl)tetrahydrofuran derivative.
| Nucleophile (Nu-) | Reaction Conditions | Predicted Major Product |
|---|---|---|
| CN- (Cyanide) | Aprotic Solvent | 3-((cyanomethyl)amino)methyl)tetrahydrofuran |
| N3- (Azide) | Polar Solvent (e.g., DMF) | 3-((azidomethyl)amino)methyl)tetrahydrofuran |
| RS- (Thiolate) | Basic conditions | 3-(((alkylthio)methyl)amino)methyl)tetrahydrofuran |
| RO- (Alkoxide) | Alcohol Solvent | 3-((alkoxymethyl)amino)methyl)tetrahydrofuran |
Oxetane Ring Transformations
The oxetane ring is also strained and susceptible to ring-opening, although it is generally less reactive than an epoxide (oxirane). chemrxiv.org Transformations are typically facilitated by acidic conditions, which protonate the oxygen atom, making it a better leaving group and activating the ring carbons for nucleophilic attack. acs.org In the case of this compound, the inherent acidity can catalyze this process.
Nucleophilic attack can occur at either of the carbons adjacent to the oxetane oxygen. This results in the formation of a 3-(hydroxymethyl)-3-substituted azetidine derivative. The regioselectivity of this reaction can be influenced by the nucleophile and the electronic properties of the system.
Acid-Catalyzed Ring-Opening Pathways
The presence of hydrochloric acid provides the catalytic proton (H+) necessary to activate both heterocyclic rings for cleavage. The reaction mechanism is analogous to the acid-catalyzed ring-opening of epoxides. openstax.orgmasterorganicchemistry.com Protonation of either the azetidine nitrogen or the oxetane oxygen can occur, leading to two competing pathways.
Pathway A: Azetidinium Ring Opening: The nitrogen is protonated, forming the azetidinium ion. A nucleophile (e.g., the chloride ion or a solvent molecule like water) then attacks a Cα to the nitrogen, opening the four-membered nitrogen heterocycle. youtube.com
Pathway B: Oxetane Ring Opening: The oxetane oxygen is protonated to form an oxonium ion. This enhances the electrophilicity of the adjacent carbons, facilitating nucleophilic attack and cleavage of a C-O bond. youtube.com This pathway is similar to the acid-catalyzed hydrolysis of other cyclic ethers. libretexts.org
The predominant pathway depends on the relative basicity of the nitrogen and oxygen atoms and the specific reaction conditions. In many cases, a mixture of products resulting from the opening of either ring may be observed.
| Pathway | Activated Intermediate | Site of Nucleophilic Attack | General Product Structure |
|---|---|---|---|
| Azetidine Opening | Azetidinium Ion | Carbon adjacent to Nitrogen | Substituted 3-(aminomethyl)tetrahydrofuran |
| Oxetane Opening | Oxonium Ion | Carbon adjacent to Oxygen | 3-(hydroxymethyl)-3-(substituted)azetidine |
Functionalization and Derivatization Strategies
Beyond ring-opening reactions, the 6-Oxa-1-azaspiro[3.4]octane scaffold can be modified through reactions that preserve the core spirocyclic structure. These transformations primarily involve the secondary amine of the azetidine ring.
N-Alkylation and Acylation Reactions
The secondary amine in the azetidine ring is a nucleophilic center that can be readily functionalized after neutralization of the hydrochloride salt to yield the free base.
N-Alkylation: The nitrogen can be alkylated using various electrophiles such as alkyl halides or tosylates in the presence of a non-nucleophilic base. This reaction introduces an alkyl group onto the nitrogen atom, yielding N-substituted derivatives.
N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base to scavenge the acid byproduct, results in the formation of the corresponding N-acyl amides. This transformation is often used to introduce carbonyl-containing functional groups.
| Reaction Type | Reagent | Base | Product Class |
|---|---|---|---|
| N-Alkylation | Benzyl bromide (BnBr) | Triethylamine (Et3N) | N-benzyl-6-oxa-1-azaspiro[3.4]octane |
| N-Acylation | Acetyl chloride (AcCl) | Pyridine | N-acetyl-6-oxa-1-azaspiro[3.4]octane |
| Reductive Amination | Acetone, NaBH(OAc)3 | - | N-isopropyl-6-oxa-1-azaspiro[3.4]octane |
| N-Arylation | Fluorobenzene (activated) | Potassium carbonate (K2CO3) | N-phenyl-6-oxa-1-azaspiro[3.4]octane |
Oxidation and Reduction Pathways
The reactivity of the 6-Oxa-1-azaspiro[3.4]octane scaffold towards oxidation and reduction is less explored, but transformations can be predicted based on the functional groups present.
Oxidation: The carbon atoms adjacent to the heteroatoms are potential sites for oxidation. For instance, oxidation of a related spirocyclic system, 1-oxo-2-oxa-5-azaspiro[3.4]octane, with powerful oxidizing agents like ruthenium tetroxide has been shown to produce the corresponding spiro β-lactone γ-lactam. nih.govfigshare.com This suggests that oxidation of the 6-Oxa-1-azaspiro[3.4]octane could potentially lead to the formation of lactam or other oxidized derivatives, depending on the reagent and conditions.
Reduction: The spirocyclic core is generally stable to common reducing agents used for functional group transformations (e.g., NaBH4). However, harsh reductive conditions, such as the use of strong hydride reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation at high pressure and temperature, could potentially lead to the reductive cleavage of one of the strained rings, although this is a less common transformation pathway compared to nucleophilic ring-opening.
Despite a comprehensive search for scientific literature, no specific research articles detailing the chemical reactivity, transformation mechanisms, reaction intermediates, or kinetic and thermodynamic considerations for the compound "this compound" could be located.
General information on the reactivity of related classes of compounds, such as spiro-azetidines and other oxaza-spirocycles, is available. This body of literature indicates that the reactivity of such compounds is often governed by the inherent ring strain of the four-membered azetidine ring, making them susceptible to nucleophilic attack and ring-opening reactions. However, specific mechanistic pathways, the nature of reaction intermediates, and quantitative kinetic or thermodynamic data for this compound are not described in the currently accessible scientific literature.
Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the specific outline requested, which includes:
Mechanistic Investigations of Reaction Pathways
Kinetic and Thermodynamic Considerations in Spiro-Azetidine Reactions
Without dedicated research studies on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further experimental and computational studies are needed to elucidate the chemical behavior of this specific compound.
Theoretical and Computational Chemistry Studies on 6 Oxa 1 Azaspiro 3.4 Octane Hydrochloride
Electronic Structure and Conformation Analysis
The three-dimensional structure and electronic properties of 6-Oxa-1-azaspiro[3.4]octane hydrochloride are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore these aspects. DFT calculations can provide insights into the distribution of electrons within the molecule, its molecular orbitals, and its electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions.
Conformational analysis is particularly important for spirocyclic compounds due to the constrained nature of the fused rings. rsc.org For this compound, the relative orientations of the oxolane and azetidine (B1206935) rings, and the puckering of each ring, would be investigated. By systematically exploring the potential energy surface, the various stable conformations (local minima) and the transition states connecting them can be identified. The results of such an analysis would reveal the most likely shapes the molecule adopts and the energy barriers between different conformations. In studies of similar heterocyclic systems, it has been shown that the presence of heteroatoms and their lone pairs significantly influences the conformational preferences. nih.gov For instance, the anomeric effect could play a role in the preferred geometry of the oxolane ring.
The hydrochloride form of the compound introduces a protonated nitrogen atom, which would significantly impact the electronic structure and conformational landscape through electrostatic interactions and potential intramolecular hydrogen bonding. Computational analysis would quantify these effects on the geometry and stability of the molecule.
Table 1: Illustrative Conformational Energy Profile of this compound (Note: The data below are hypothetical and for illustrative purposes to show the expected output of a computational analysis.)
| Conformer | Ring Pucker (Oxolane) | Ring Pucker (Azetidine) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| 1 | Envelope | Planar | 0.00 | 75.3 |
| 2 | Twist | Planar | 1.25 | 12.8 |
| 3 | Envelope | Puckered | 2.50 | 11.9 |
Quantum Chemical Calculations of Reaction Pathways and Energetics
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states. elsevierpure.comresearchgate.net For this compound, these methods could be used to study various potential reactions, such as ring-opening reactions, nucleophilic substitutions, or reactions involving the protonated amine.
The artificial force induced reaction (AFIR) method is a powerful technique for automated exploration of reaction pathways, which could be applied to discover novel reactions and intermediates involving this compound. elsevierpure.com This approach can uncover unexpected reaction mechanisms that might not be intuitively obvious.
Table 2: Illustrative Energetics for a Hypothetical Ring-Opening Reaction (Note: The data below are hypothetical and for illustrative purposes.)
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| TS1 | Transition state for ring opening | +25.4 |
| Intermediate | Ring-opened carbocation | +15.2 |
| TS2 | Transition state for rearrangement | +18.9 |
| Product | Rearranged product | -5.7 |
Molecular Dynamics Simulations of Spirocyclic Systems
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For this compound, MD simulations could be used to study its behavior in different solvents, such as water. This would provide insights into the solvation structure around the molecule, the stability of its different conformations in solution, and the dynamics of its interactions with solvent molecules. The charged nature of the hydrochloride would lead to strong interactions with polar solvents, which could be characterized in detail through MD.
Furthermore, MD simulations are valuable for studying how the molecule might interact with biological macromolecules, such as proteins or nucleic acids. By simulating the spirocycle in the active site of an enzyme, for example, one could gain insights into its binding mode, the key interactions responsible for binding, and the dynamics of the complex. Such studies are a cornerstone of modern drug discovery and design. ub.edu
Table 3: Illustrative Parameters for a Molecular Dynamics Simulation (Note: The data below are hypothetical and for illustrative purposes.)
| Parameter | Value/Description |
|---|---|
| System | One molecule of this compound in a box of water molecules |
| Force Field | AMBER or CHARMM |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Computational Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can yield multiple products, and predicting which product will be favored is a key challenge in synthetic chemistry. Computational chemistry offers powerful tools for predicting both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferred 3D arrangement of the product). rsc.org
For reactions involving this compound, computational models could be used to predict the outcome of, for instance, an electrophilic attack on the oxolane ring or a nucleophilic addition to the azetidinium ion. By calculating the activation energies for the different possible reaction pathways leading to different regioisomers or stereoisomers, the most likely product can be identified as the one formed via the lowest energy barrier.
Studies on the stereoselectivity of aza-spiro ring formations have shown that the conformations of the transition states are critical in determining the stereochemical outcome. nih.gov Similar computational approaches could be applied to this compound to understand and predict the stereochemical course of its reactions. This predictive power is invaluable for designing synthetic routes that efficiently produce the desired isomer of a molecule.
Table 4: Illustrative Predicted Product Ratios for a Hypothetical Reaction (Note: The data below are hypothetical and for illustrative purposes.)
| Product | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Ratio at 298 K |
|---|---|---|---|
| Regioisomer A | Path A | 22.5 | 95% |
| Regioisomer B | Path B | 24.8 | 5% |
| Stereoisomer (R) | Path C | 21.0 | 88% |
| Stereoisomer (S) | Path D | 22.4 | 12% |
Applications of 6 Oxa 1 Azaspiro 3.4 Octane Hydrochloride As a Synthetic Building Block
Role in the Construction of Complex Heterocyclic Systems
The 6-Oxa-1-azaspiro[3.4]octane scaffold is a key intermediate for the synthesis of more complex heterocyclic systems. Its strained azetidine (B1206935) ring and the presence of two different heteroatoms provide multiple reaction sites for further functionalization. The development of step-economic and scalable syntheses has made this class of compounds, including oxa- and thia-azaspiro[3.4]octanes, accessible as versatile modules for drug discovery programs. acs.orgresearchgate.net These scaffolds serve as novel, multifunctional, and structurally diverse starting points for creating intricate molecules. acs.org
The true utility of 6-Oxa-1-azaspiro[3.4]octane hydrochloride lies in its capacity to serve as a precursor to a wide array of diversified spirocyclic derivatives. Seminal contributions from the laboratory of Erick M. Carreira have demonstrated the synthesis and elaboration of novel oxa-azaspiro[3.4]octanes into various multifunctional modules. acs.orgresearchgate.net These efforts were aimed at creating compact modules with tunable physicochemical properties suitable for drug discovery. acs.org
The synthetic strategy allows for modifications at different points of the molecule, leading to a library of derivatives. For instance, related thia-azaspiro[3.4]octane scaffolds have been successfully converted into a variety of functionalized modules. The initial ester can be saponified to the corresponding carboxylic acid. acs.org Subsequently, a Curtius rearrangement can be employed to yield an orthogonally protected bisamine, which can then be deprotected to provide a primary amine derivative. acs.org This highlights the scaffold's amenability to standard synthetic transformations to generate derivatives with different chemical handles for further elaboration. acs.org
| Parent Scaffold | Reaction | Resulting Functional Group | Reference |
| Thia-azaspiro[3.4]octane ester | Saponification | Carboxylic acid | acs.org |
| Thia-azaspiro[3.4]octane acid | Curtius Rearrangement | Orthogonally protected bisamine | acs.org |
| Protected bisamine | Reductive deprotection | Primary amine | acs.org |
This table illustrates derivatization strategies demonstrated on a closely related thia-azaspiro[3.4]octane scaffold, indicating the synthetic potential of the 6-Oxa-1-azaspiro[3.4]octane core.
The generation of chemical libraries with high scaffold diversity is crucial for identifying new biologically active molecules. acs.org Spirocyclic scaffolds are particularly valuable in this context as they introduce three-dimensionality, a property known to improve drug-like characteristics. nih.govbldpharm.com The 6-Oxa-1-azaspiro[3.4]octane framework is an ideal starting point for building such libraries.
Research has focused on developing efficient synthetic routes to produce a variety of these modules, which can then be incorporated into library synthesis. acs.org The goal is to create collections of structurally diverse compounds that explore novel regions of chemical space. acs.org The inherent rigidity and defined exit vectors of the spirocyclic core allow for systematic and predictable diversification, which is a key aspect of rational library design. researchgate.net The higher reactivity of the azaspiro[3.4]octane system compared to other strained rings like azaspiro[3.3]heptanes in certain coupling reactions further enhances its utility in the rapid generation of library members. nih.gov
Integration into Multi-Step Organic Syntheses
This compound and its derivatives are designed to be seamlessly integrated into multi-step synthetic sequences. The development of robust and step-economic routes to access these building blocks is a critical first step. acs.orgresearchgate.net Once formed, the scaffold can undergo a series of transformations to build molecular complexity.
The work by Carreira and colleagues demonstrated the preparation of ten specifically designed modules from related azaspiro[3.4]octane cores in synthetic sequences of up to six steps. acs.org This showcases the chemical stability and selective reactivity of the scaffold, allowing for sequential chemical modifications. The ability to create enantiomerically enriched versions of these building blocks is also of significant importance, as it allows for their use in asymmetric synthesis, a critical component in the preparation of many pharmaceutical agents. acs.org The compatibility of these spirocyclic amines in modern cross-coupling reactions, such as photoredox-nickel dual-catalyzed N-arylation, further expands their applicability in multi-step syntheses to create complex sp²–sp³-rich fragments. nih.gov
Design of Structurally Unique Compounds Through Spiro-Azetidine Intermediates
The azetidine ring within the 6-Oxa-1-azaspiro[3.4]octane structure is a key feature that enables the design of structurally unique compounds. Azetidines are important nitrogen-containing heterocycles, and their incorporation into a spirocyclic system creates novel molecular geometries. acs.org This spiro-azetidine motif serves as a versatile intermediate for further chemical exploration.
By leveraging the unique reactivity of the strained four-membered ring, chemists can introduce a variety of substituents with well-defined spatial orientations. This allows for the precise tuning of a molecule's shape to optimize interactions with biological targets. The synthesis of novel angular azaspiro[3.3]heptanes has been reported, and similar principles can be applied to the azaspiro[3.4]octane system to generate building blocks with distinct structural properties for drug discovery. acs.org The synthesis of such spirocycles provides access to uncharted chemical space, offering the potential for novel intellectual property and the discovery of compounds with new biological activities. acs.org
Advanced Analytical Methodologies for Mechanistic Elucidation in Synthesis
Spectroscopic Techniques for Unraveling Reaction Mechanisms
The elucidation of a reaction mechanism is paramount for optimizing synthetic routes, improving yields, and minimizing impurities. Spectroscopic techniques are indispensable tools for identifying transient intermediates, characterizing transition states, and ultimately building a comprehensive picture of the reaction pathway. In the context of the synthesis of 6-Oxa-1-azaspiro[3.4]octane hydrochloride, a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) would be hypothetically employed to gain deep mechanistic insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful technique for the structural characterization of starting materials, intermediates, and the final product. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals, providing clear evidence for the formation of the spirocyclic ring system.
For a mechanistic study, in-situ NMR monitoring could track the disappearance of reactant signals and the concurrent appearance of product signals over time. This would allow for the determination of reaction kinetics and the potential detection of key intermediates. For instance, the formation of a key bond or the change in the chemical environment of specific protons or carbons would provide direct evidence for a proposed mechanistic step.
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is particularly useful for monitoring the functional group transformations that occur during the synthesis. For example, the disappearance of a characteristic vibrational band from a starting material and the appearance of a new band corresponding to a functional group in the product would signify the progress of the reaction. In the synthesis of this compound, monitoring the stretching frequencies of C-N, C-O, and N-H bonds would provide valuable real-time information about the reaction progress.
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for identifying reaction intermediates and byproducts, even at very low concentrations. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer can provide the molecular weights of species in the reaction mixture. By tracking the mass-to-charge ratio of ions over the course of the reaction, it is possible to identify transient species that are essential to the proposed mechanism. High-resolution mass spectrometry (HRMS) would be used to determine the exact elemental composition of these intermediates, further confirming their identity.
A hypothetical data table summarizing the expected spectroscopic data for this compound is presented below.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the protons on the azetidine (B1206935) and tetrahydrofuran (B95107) rings, with specific chemical shifts and coupling constants reflecting the spirocyclic structure. |
| ¹³C NMR | Distinct signals for each carbon atom in the molecule, including the spiro carbon, confirming the overall carbon framework. |
| FTIR | Vibrational bands corresponding to C-N, C-O-C, and N-H stretching and bending modes, confirming the presence of the key functional groups. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the free base, and fragmentation patterns that are consistent with the proposed structure. |
Chromatographic Methods for In-Process Control and Purity Assessment in Novel Syntheses
Ensuring the purity and quality of a synthesized compound is critical, particularly in a pharmaceutical context. Chromatographic methods are the gold standard for in-process control (IPC) and final purity assessment. For the synthesis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary techniques employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For the in-process control of the this compound synthesis, a reversed-phase HPLC method would likely be developed. This method would utilize a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a suitable buffer).
The development of a robust HPLC method would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength (typically UV detection). Once validated, this method could be used to:
Monitor Reaction Progress: By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the consumption of starting materials and the formation of the product can be accurately tracked.
Detect Impurities: The HPLC method would be able to separate the desired product from any unreacted starting materials, byproducts, or degradation products.
Assess Final Purity: The purity of the final isolated this compound would be determined by calculating the peak area percentage of the main product peak relative to the total peak area of all components in the chromatogram.
A hypothetical data table outlining a potential HPLC method is provided below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Gas Chromatography (GC): Gas chromatography is another powerful separation technique that is particularly useful for volatile and thermally stable compounds. If the starting materials or any potential volatile byproducts are amenable to GC analysis, a method could be developed for in-process monitoring. This would typically involve using a capillary column with a suitable stationary phase and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. GC-MS would provide the added advantage of identifying unknown impurities by their mass spectra.
Future Perspectives and Emerging Research Directions for 6 Oxa 1 Azaspiro 3.4 Octane Hydrochloride
Exploration of Unconventional Synthetic Routes and Catalytic Systems
The synthesis of complex spirocyclic systems such as 6-Oxa-1-azaspiro[3.4]octane hydrochloride often necessitates the development of novel and efficient synthetic methodologies. Future research will likely focus on moving beyond traditional multi-step sequences to more elegant and atom-economical approaches.
One promising avenue is the application of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single synthetic operation, offer a powerful tool for the rapid construction of molecular complexity. The development of a one-pot MCR to assemble the 6-Oxa-1-azaspiro[3.4]octane core from simple, readily available starting materials would represent a significant advancement. For instance, a potential MCR could involve the in-situ generation of a reactive intermediate that undergoes a cascade of cyclization reactions to form both the azetidine (B1206935) and tetrahydrofuran (B95107) rings simultaneously.
Another area of intense interest is the use of advanced catalytic systems . Transition metal catalysis, particularly with palladium, rhodium, and copper, has proven effective in the synthesis of various heterocyclic compounds. Future efforts could focus on the development of catalysts that can mediate the key bond-forming steps in the synthesis of this compound with high chemo-, regio-, and stereoselectivity. For example, enantioselective catalysis could provide access to chiral, non-racemic versions of the target molecule, which is crucial for applications in medicinal chemistry. nih.gov
Furthermore, photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve with traditional methods. The application of these technologies to the synthesis of spiro-azetidines could open up new and unconventional bond disconnection strategies.
Table 1: Examples of Catalytic Systems in Spiro-Azetidine Synthesis
| Catalyst System | Reaction Type | Spiro-Azetidine Type | Reference |
|---|---|---|---|
| Chiral Phase-Transfer Catalyst | Intramolecular C-C Bond Formation | Spiro-3,2′-azetidine oxindoles | nih.gov |
| Ti(IV)-mediated | Kulinkovich-type Coupling | Spirocyclic NH-azetidines | rsc.org |
| Pd(II)-catalyzed | Intramolecular C(sp3)–H Amination | Functionalized azetidines | rsc.org |
Discovery of Novel Reactivity Patterns and Rearrangements
The inherent ring strain of the azetidine ring in this compound is a key determinant of its reactivity. rsc.org While this strain contributes to the unique three-dimensional structure of the molecule, it also provides a thermodynamic driving force for ring-opening reactions. A deeper understanding of the factors that control the stability and reactivity of this scaffold is essential for its successful application.
Future research is expected to uncover novel reactivity patterns of the 6-Oxa-1-azaspiro[3.4]octane system. The interplay between the nitrogen of the azetidine and the oxygen of the tetrahydrofuran ring could lead to unique electronic effects that influence the reactivity of both rings. For example, the lone pair of the nitrogen atom could participate in transannular interactions, potentially leading to unexpected reaction pathways.
The exploration of strain-release rearrangements is another fertile area for investigation. Under appropriate conditions (e.g., thermal, photochemical, or catalytic), the 6-Oxa-1-azaspiro[3.4]octane scaffold could undergo skeletal rearrangements to afford novel and structurally diverse heterocyclic systems. The selective cleavage of specific bonds within the spirocyclic framework could provide access to a range of valuable building blocks for organic synthesis. Mechanistic studies, including computational modeling, will be crucial in predicting and understanding these novel transformations. nih.gov
Table 2: Potential Rearrangements of Azetidine-Containing Scaffolds
| Rearrangement Type | Driving Force | Potential Product Class |
|---|---|---|
| Ring Expansion | Strain Release | Substituted Pyrrolidines or Piperidines |
| Ring Contraction | Strain Release | Functionalized Aziridines |
| Transannular Cyclization | Proximity of Reactive Centers | Bicyclic Heterocycles |
Rational Design of Next-Generation Spiro-Azetidine Scaffolds for Advanced Chemical Applications
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the rational design of molecules with tailored properties. In medicinal chemistry, the incorporation of such spirocyclic motifs can lead to improved target selectivity, enhanced metabolic stability, and better pharmacokinetic profiles. enamine.net
Future research will likely focus on using this compound as a central building block for the creation of next-generation chemical probes and drug candidates . By functionalizing the scaffold at various positions, it is possible to create libraries of diverse molecules for high-throughput screening. The spirocyclic core can serve as a rigid anchor to present appended functional groups in well-defined spatial orientations, facilitating specific interactions with biological targets.
Computational studies will play a pivotal role in the rational design of these novel scaffolds. mdpi.com Molecular modeling techniques can be used to predict the conformational preferences of 6-Oxa-1-azaspiro[3.4]octane derivatives and to simulate their binding to target proteins. This in silico approach can help to prioritize the synthesis of compounds with the highest probability of biological activity, thereby accelerating the drug discovery process.
The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy in drug design. The 6-Oxa-1-azaspiro[3.4]octane scaffold itself can be considered a bioisostere for other commonly used chemical motifs, offering a novel way to explore chemical space and to circumvent existing patents. enamine.net
Table 3: Desirable Properties of Spiro-Azetidine Scaffolds in Drug Design
| Property | Advantage |
|---|---|
| Three-Dimensionality | Improved target selectivity and reduced off-target effects |
| Rigidity | Pre-organization for binding, leading to higher affinity |
| Metabolic Stability | Resistance to enzymatic degradation |
| Novelty | Access to new chemical space and intellectual property |
Q & A
Q. What are the recommended synthetic routes for 6-Oxa-1-azaspiro[3.4]octane hydrochloride, and how can yield and purity be optimized?
Methodological Answer: Synthesis of spirocyclic compounds like this compound typically involves ring-closing strategies. For example, analogous spiro compounds (e.g., 5-azaspiro[3.4]octane oxalate) utilize cyclization reactions with catalysts like palladium or nickel to form the spiro center . Critical steps include:
- Protection/Deprotection: Use of Boc (tert-butoxycarbonyl) groups to stabilize reactive amines during synthesis, followed by acidic deprotection .
- Purification: Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the hydrochloride salt.
- Yield Optimization: Control reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios of reactants (e.g., 1:1.2 amine-to-acid chloride).
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
Q. How should stability studies be designed to assess this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Testing: Expose the compound to:
- Analytical Endpoints: Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and track degradation products (e.g., ring-opened amines) .
- Storage Recommendations: Store at –20°C in airtight, light-resistant containers under nitrogen .
Advanced Research Questions
Q. How can this compound serve as a building block in CNS-targeted drug discovery?
Methodological Answer: Spirocyclic scaffolds are prized for their rigid 3D structures, which enhance binding affinity to CNS targets (e.g., GPCRs, ion channels) . Applications include:
- Dopamine Receptor Modulators: Introduce substituents at the spiro nitrogen to mimic endogenous ligands (e.g., dopamine) .
- Blood-Brain Barrier (BBB) Penetration: Modify logP (via alkylation/acylation) to balance hydrophobicity and solubility .
- In Vivo Studies: Radiolabel the compound (e.g., ¹⁴C) for pharmacokinetic profiling in rodent models .
Q. What strategies address enantiomeric purity challenges during synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the spiro center .
- Chiral Chromatography: Employ CSPs (chiral stationary phases) like amylose tris(3,5-dimethylphenylcarbamate) for enantiomer separation .
- Crystallization-Induced Dynamic Resolution (CIDR): Exploit differential solubility of enantiomers in ethanol/water mixtures .
Q. How do structural modifications to the spirocyclic framework impact physicochemical properties critical to bioavailability?
Methodological Answer:
- Polar Surface Area (PSA): Adding hydrophilic groups (e.g., hydroxyls) increases PSA, improving solubility but reducing BBB penetration .
- logP Adjustments: Fluorination at the spiro carbon lowers logP (e.g., from 1.2 to 0.5), enhancing aqueous solubility .
- Salt Forms: Compare hydrochloride vs. oxalate salts for dissolution rates (e.g., oxalate may offer slower release in gastric fluid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
